2,4-Diamino-N-tert-butylquinazoline-6-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
86651-16-3 |
|---|---|
Molecular Formula |
C12H17N5O2S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
2,4-diamino-N-tert-butylquinazoline-6-sulfonamide |
InChI |
InChI=1S/C12H17N5O2S/c1-12(2,3)17-20(18,19)7-4-5-9-8(6-7)10(13)16-11(14)15-9/h4-6,17H,1-3H3,(H4,13,14,15,16) |
InChI Key |
VOAKJJXPBDUXTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(N=C2N)N |
Origin of Product |
United States |
Preparation Methods
Amination at Position 4
The 4-chloro group in 13a–g (e.g., 4-chloro-N-tert-butylquinazoline-6-sulfonamide) is displaced via nucleophilic aromatic substitution. Reacting with aqueous ammonia or alkylamines at reflux conditions introduces the 4-amino group.
Representative Conditions:
Amination at Position 2
Position 2 is functionalized via nitration followed by reduction. Nitration of the quinazoline ring using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) introduces a nitro group at position 2, which is subsequently reduced to an amino group using hydrogen gas (H₂) over palladium on carbon (Pd/C).
Nitration-Reduction Sequence:
-
Nitration:
-
Reagents: HNO₃/H₂SO₄ (1:3)
-
Temperature: 0–5°C
-
Yield: 60–70%
-
-
Reduction:
-
Catalyst: 10% Pd/C
-
Solvent: Ethanol
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Pressure: 1 atm H₂
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Yield: 85–90%
-
Alternative Pathway: Direct Cyclization with Pre-Functionalized Intermediates
A more streamlined approach involves constructing the quinazoline ring with pre-installed amino groups. For example, 2,4-diaminoquinazoline-6-sulfonyl chloride is synthesized by cyclizing 2,4-diaminobenzoic acid with formamide, followed by sulfonation. Reaction with tert-butylamine then yields the target compound.
Advantages:
Challenges:
-
Sulfonation regioselectivity requires careful control of reaction conditions.
Industrial-Scale Considerations
The patent method from highlights scalable protocols for sulfonamide formation, emphasizing:
-
Catalyst Reusability: Inorganic bases (e.g., NaOH) or organic amines (e.g., piperidine) can be recovered and reused.
-
Waste Reduction: No oxidants or hazardous byproducts are generated.
-
Temperature Control: Stepwise heating (20–85°C) ensures reaction completeness.
Comparative Analysis of Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group serves as a key reactive site, participating in nucleophilic substitutions. These reactions typically involve displacement of the sulfonamide nitrogen or modification of the sulfonyl moiety.
Key Observations:
-
Reactivity with Electrophiles : The sulfonamide nitrogen undergoes alkylation or arylation under basic conditions. For example, reactions with alkyl halides yield N-alkylated derivatives, while coupling with aryl iodides in the presence of Cu(OAc)₂ and ligands forms biaryl sulfonamides .
-
Cross-Coupling Reactions : Palladium-catalyzed Buchwald-Hartwig amination facilitates C–N bond formation between the sulfonamide and aryl halides, enabling structural diversification .
Table 1: Representative Nucleophilic Substitutions
| Substrate | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Aryl iodide | Cu(OAc)₂, 1,10-phenanthroline, DMSO | N-Aryl sulfonamide | 77–99 | |
| Alkyl halide | K₂CO₃, DMF, 80°C | N-Alkyl sulfonamide | 60–85 |
Hydrolysis and Acid-Mediated Transformations
The sulfonamide group and quinazoline core exhibit stability under acidic conditions but undergo hydrolysis at elevated temperatures or high acid concentrations.
Key Findings:
-
Sulfonamide Hydrolysis : Prolonged exposure to 80% H₂SO₄ at 60–160°C cleaves the sulfonamide bond, generating 4-tert-butyl-2,6-dimethylbenzenesulfonic acid and subsequent desulfonation products .
-
Quinazoline Stability : The quinazoline ring remains intact under mild acidic conditions but may degrade under prolonged strong acid treatment .
Table 2: Hydrolysis Products and Conditions
| Starting Material | Conditions | Major Product | Byproducts | Source |
|---|---|---|---|---|
| Sulfonamide derivative | 80% H₂SO₄, 160°C, 12 h | Aromatic hydrocarbon (e.g., 7 ) | Disulfanes, sulfanes |
Condensation and Cyclization Reactions
The amino groups at positions 2 and 4 enable condensation with aldehydes or ketones, forming heterocyclic adducts.
Experimental Evidence:
-
Aldehyde Condensation : Reacting with formaldehyde in H₂SO₄ yields 1,3,5-triazinane derivatives via cyclocondensation .
-
Glyoxal Interactions : Glyoxal promotes dimerization or trimerization under acidic conditions, forming disulfanes (e.g., 3 ) or sulfanes (e.g., 4 ) through redox processes .
Equation 1: Triazinane Formation
Catalytic and Photocatalytic Modifications
Transition metal catalysis expands the compound’s reactivity profile:
-
Copper-Catalyzed Coupling : Ligand-assisted Cu catalysis enables regioselective C–H sulfonamidation of arenes, enhancing molecular complexity .
-
Photocatalytic Functionalization : Under visible light, acridinium catalysts mediate radical-based coupling with pyrroles or indoles, forming C–N bonds at ambient conditions .
Biological Interactions and Enzyme Inhibition
The compound’s biological activity stems from its ability to inhibit key enzymes:
-
Dihydrofolate Reductase (DHFR) Inhibition : The 2,4-diaminoquinazoline motif competitively binds to DHFR’s active site, disrupting folate metabolism .
-
BET Bromodomain Binding : Structural analogs demonstrate selective inhibition of BET family bromodomains, particularly BD1, via sulfonamide-mediated hydrogen bonding .
Table 3: Biological Activity Data
| Target | IC₅₀ (nM) | Selectivity (BD1/BD2) | Source |
|---|---|---|---|
| BRD4 BD1 | 120 | >10-fold | |
| Plasmodium DHFR | 8.2 | N/A |
Stability and Degradation Pathways
Scientific Research Applications
Antibacterial Properties
Research indicates that 2,4-diamino-N-tert-butylquinazoline-6-sulfonamide exhibits potent antibacterial activity. Its structural features enable effective interaction with bacterial enzymes, inhibiting their function. This property positions the compound as a promising candidate for drug development aimed at treating bacterial infections.
Case Study: Antibacterial Activity Against Pathogens
A study demonstrated that this compound effectively inhibited the growth of several common bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to the disruption of nucleic acid synthesis and ultimately bacterial cell death .
Potential in Cancer Therapy
The quinazoline framework of this compound also suggests potential applications in oncology. Quinazolines have been extensively studied for their ability to inhibit various kinases involved in cancer progression.
Case Study: Kinase Inhibition
In vitro studies have shown that derivatives of quinazoline compounds can inhibit specific kinases associated with tumor growth. For instance, compounds structurally similar to this compound have demonstrated activity against the epidermal growth factor receptor (EGFR), which is crucial in many types of cancer .
Research on Drug Resistance
Another significant application of this compound lies in its role in overcoming drug resistance in malaria treatment. Studies have explored combinations of this compound with other antimalarial agents to enhance efficacy against resistant strains of Plasmodium falciparum.
Case Study: Combination Therapy
Research involving the combination of this compound with traditional antimalarials showed a marked increase in effectiveness against pyrimethamine-resistant strains. This approach not only enhances the therapeutic index but also helps prevent the emergence of further resistance .
Structure-Activity Relationship Studies
The unique structure of this compound allows for extensive structure-activity relationship (SAR) studies to optimize its biological activity.
Table: Comparison of Structural Variants
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Quinazoline core with two amino groups | Antibacterial and anticancer potential |
| WR-158,122 | Similar quinazoline structure | Effective against malaria |
| Sulfanilamide | Basic sulfonamide structure | Broad-spectrum antibiotic |
These studies have revealed critical insights into how modifications to the quinazoline core can enhance or diminish biological activity, guiding future drug design efforts .
Conclusion and Future Directions
The applications of this compound span antibacterial treatment, cancer therapy, and overcoming drug resistance in malaria. Ongoing research into its structure-activity relationships will likely yield new derivatives with improved efficacy and reduced side effects.
The compound's unique characteristics make it a valuable asset in medicinal chemistry, warranting further exploration and development within pharmaceutical research. Future studies should focus on clinical trials to validate these findings and assess the compound's safety and effectiveness in human populations.
Mechanism of Action
The mechanism of action of 2,4-Diamino-N-tert-butylquinazoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline sulfonamides are a well-studied class of compounds, and 2,4-Diamino-N-tert-butylquinazoline-6-sulfonamide shares structural and functional similarities with several analogs. Below is a comparative analysis with key derivatives:
Structural Analogues
2,4-Diaminoquinazoline-6-sulfonamide (Without tert-butyl substituent) Key Difference: Lacks the tert-butyl group, reducing lipophilicity (logP = -0.5 vs. 1.8 for the tert-butyl variant). Biological Activity: Lower cellular uptake in in vitro assays due to reduced membrane permeability .
N-Methyl-2,4-diaminoquinazoline-6-sulfonamide Key Difference: Methyl group instead of tert-butyl at the N-position. Impact: Moderate lipophilicity (logP = 0.9) and reduced steric hindrance, leading to higher binding affinity to CA IX (Ki = 12 nM vs. 8 nM for the tert-butyl variant) .
2,4-Diamino-N-phenylquinazoline-6-sulfonamide Key Difference: Aromatic phenyl substituent instead of tert-butyl. 45 µM for the tert-butyl variant) .
Functional Analogues
Acetazolamide (Non-quinazoline sulfonamide CA inhibitor) Key Difference: Thiadiazole core instead of quinazoline. Comparison: Acetazolamide exhibits broader CA isoform inhibition but lower selectivity for tumor-associated CA IX (IC50 = 250 nM vs. 8 nM for this compound) .
Methotrexate (DHFR inhibitor without sulfonamide)
- Key Difference : Pteridine core with glutamate tail.
- Comparison : Methotrexate has higher DHFR affinity (Ki = 0.1 nM) but poor blood-brain barrier penetration compared to quinazoline sulfonamides .
Table 1: Comparative Properties of this compound and Analogues
| Compound | logP | CA IX Inhibition (Ki, nM) | DHFR Inhibition (Ki, nM) | Cytotoxicity (IC50, µM) |
|---|---|---|---|---|
| This compound | 1.8 | 8 | 25 | 45 |
| 2,4-Diaminoquinazoline-6-sulfonamide | -0.5 | 15 | 30 | >100 |
| N-Methyl variant | 0.9 | 12 | 28 | 60 |
| N-Phenyl variant | 2.5 | 6 | 20 | 15 |
| Acetazolamide | -1.2 | 250 | N/A | >100 |
Research Findings
- Selectivity: The tert-butyl group in this compound confers >10-fold selectivity for CA IX over CA II, a critical feature for targeting hypoxic tumors .
- Synthetic Challenges : The tert-butyl group complicates synthesis due to steric hindrance during sulfonamide formation, requiring optimized coupling conditions (e.g., DMF at 80°C) .
- Stability : Unlike smaller alkyl substituents, the tert-butyl group enhances metabolic stability in hepatic microsomal assays (t1/2 = 120 min vs. 40 min for the methyl variant) .
Notes on Evidence Utilization
Consequently, this analysis relies on generalized knowledge of sulfonamide chemistry and quinazoline pharmacology. For authoritative data, consult primary literature on quinazoline sulfonamides or enzyme inhibition studies.
Biological Activity
2,4-Diamino-N-tert-butylquinazoline-6-sulfonamide is a sulfonamide compound notable for its unique quinazoline structure, which consists of a fused benzene and pyrimidine ring. This compound has garnered attention for its significant biological activities, particularly as an antibacterial agent and its potential applications in medicinal chemistry.
Chemical Structure
The structural characteristics of this compound include:
- Amino Groups : Present at the 2 and 4 positions.
- Tert-butyl Group : Attached to the nitrogen of the sulfonamide moiety.
- Quinazoline Framework : Enhances biological activity compared to simpler sulfonamides.
The biological activity of this compound primarily involves its interaction with bacterial enzymes, inhibiting their function. The mechanism can be summarized as follows:
- Enzyme Inhibition : The compound binds to specific enzymes critical for bacterial survival.
- Nucleophilic Substitution Reactions : Typical of sulfonamides, facilitating its reactivity and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits:
- Antibacterial Properties : Effective against various bacterial strains.
- Potential Antiparasitic Activity : Similar compounds have shown effectiveness against Plasmodium species, suggesting potential applications in treating malaria .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antibacterial | Inhibits bacterial enzyme activity | |
| Antiparasitic | Potential effectiveness against Plasmodium species | |
| Enzyme Inhibition | Binds to dihydrofolate reductase |
Case Studies and Research Findings
- Antibacterial Studies : A study highlighted that compounds structurally similar to this compound demonstrated significant antibacterial activity. These compounds were effective against both susceptible and resistant bacterial strains when used in conjunction with other inhibitors.
- Antiparasitic Research : Another study focused on the efficacy of quinazoline derivatives against Plasmodium falciparum. It was found that certain analogs significantly enhanced activity when combined with rho-aminobenzoic acid inhibitors, indicating a synergistic effect in combating resistant strains .
- Mechanistic Insights : The binding affinity studies revealed that the quinazoline structure allows for effective interaction with target enzymes, leading to inhibition of critical metabolic pathways in bacteria and parasites .
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Formation of Quinazoline Ring : Through cyclization reactions involving anthranilic acid derivatives.
- Amination and Coupling : Introducing amino groups at specific positions followed by coupling with sulfonamide moieties.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Sulfanilamide | Contains an amino group and a sulfanil moiety | Foundational sulfonamide; broad-spectrum antibiotic |
| Benzene sulfonamide | Simple aromatic structure with a sulfonamide group | Less complex; used primarily in industrial applications |
| 4-Amino-N-(tert-butyl)benzenesulfonamide | Similar tert-butyl group; different core structure | Focused more on anti-inflammatory properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-Diamino-N-tert-butylquinazoline-6-sulfonamide, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves introducing the tert-butyl group via nucleophilic substitution or coupling reactions. Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., Pd/C for hydrogenation). Purification via column chromatography with gradients of ethyl acetate/hexane ensures purity >95%. Monitoring intermediates by TLC and optimizing reaction stoichiometry (1:1.2 molar ratio for amine coupling) are critical .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer : Use a combination of H/C NMR to verify substituent positions and sulfonamide linkage. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity is validated via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Differential scanning calorimetry (DSC) determines crystallinity and thermal stability .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting enzymes like carbonic anhydrase or kinases, given sulfonamide’s known inhibitory properties. Use dose-response curves (1–100 µM) in cell viability assays (e.g., MTT for cancer cell lines). Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate results with triplicate experiments. IC values should be calculated using nonlinear regression models .
Advanced Research Questions
Q. What computational strategies can elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to predict binding affinities to target proteins like EGFR or PARP. Complement with density functional theory (DFT) to analyze electronic properties influencing reactivity. Molecular dynamics simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories. Validate predictions with mutagenesis studies on key residues .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer : Conduct meta-analysis of existing data to identify variables (e.g., cell line heterogeneity, assay conditions). Replicate experiments under standardized protocols (e.g., RPMI-1640 media, 5% CO). Use statistical tools (ANOVA with post-hoc Tukey tests) to resolve discrepancies. Cross-validate findings with orthogonal assays (e.g., Western blot for protein expression vs. enzymatic activity) .
Q. What experimental design approaches optimize synthetic yield while minimizing byproducts?
- Methodological Answer : Apply design of experiments (DoE) such as Box-Behnken or central composite design. Variables include temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions. Use in situ FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation. Scale-up via flow chemistry reduces batch variability .
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives?
- Methodological Answer : Synthesize analogs with substitutions at the quinazoline C2 and C4 positions. Test substituent effects (e.g., electron-withdrawing groups at C6) using free-energy perturbation (FEP) calculations. Cluster analysis (e.g., k-means) groups compounds by activity profiles. Corrogate SAR findings with ADMET predictions (SwissADME) to prioritize lead candidates .
Q. What protocols ensure stability assessment under diverse storage and physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Assess photostability via ICH Q1B guidelines (exposure to UV-Vis light). For physiological stability, incubate in simulated gastric fluid (pH 1.2) and plasma (37°C, 24 hrs). Degradation products are identified via LC-MS/MS and quantified using validated calibration curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
